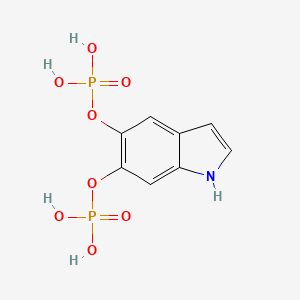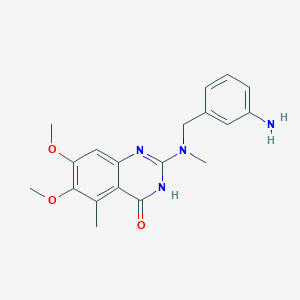
2-((3-Aminobenzyl)(methyl)amino)-6,7-dimethoxy-5-methylquinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Aminobenzyl)(methyl)amino)-6,7-dimethoxy-5-methylquinazolin-4(1H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its quinazolinone core structure, which is often associated with biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Aminobenzyl)(methyl)amino)-6,7-dimethoxy-5-methylquinazolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Aminobenzyl Group: This step involves the reaction of the quinazolinone intermediate with 3-aminobenzylamine under controlled conditions.
Methylation: The final step involves the methylation of the amino group using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
Types of Reactions
2-((3-Aminobenzyl)(methyl)amino)-6,7-dimethoxy-5-methylquinazolin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-((3-Aminobenzyl)(methyl)amino)-6,7-dimethoxy-5-methylquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites, thereby affecting the biological pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-methylpropan-1-ol: An alkanolamine with similar structural features.
N-(3-Aminobenzyl)-N-methyl-2-propanolamine: A related compound with a similar amino and benzyl group.
Uniqueness
2-((3-Aminobenzyl)(methyl)amino)-6,7-dimethoxy-5-methylquinazolin-4(1H)-one is unique due to its specific quinazolinone core structure and the presence of both amino and methoxy groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
828242-25-7 |
|---|---|
Fórmula molecular |
C19H22N4O3 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
2-[(3-aminophenyl)methyl-methylamino]-6,7-dimethoxy-5-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H22N4O3/c1-11-16-14(9-15(25-3)17(11)26-4)21-19(22-18(16)24)23(2)10-12-6-5-7-13(20)8-12/h5-9H,10,20H2,1-4H3,(H,21,22,24) |
Clave InChI |
WGUATYPMHKWHJF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC(=C1OC)OC)N=C(NC2=O)N(C)CC3=CC(=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


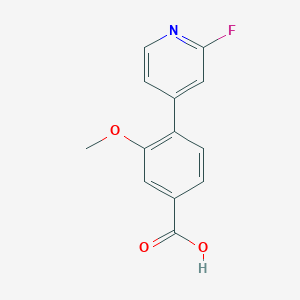
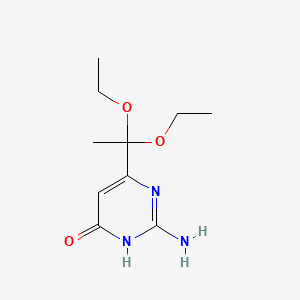
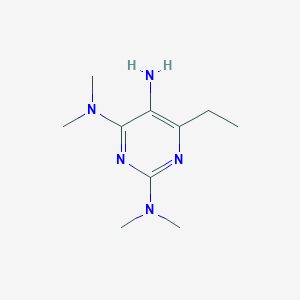
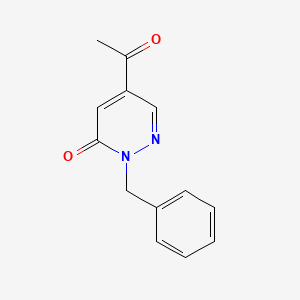
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-amino-](/img/structure/B12926047.png)
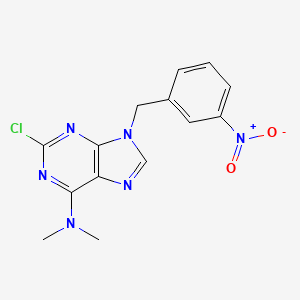
![N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride](/img/structure/B12926057.png)
![2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one](/img/structure/B12926061.png)

![6H-Thiopyrano[3,2-d]pyrimidine](/img/structure/B12926069.png)

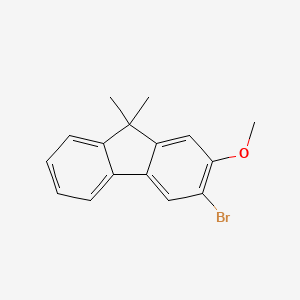
![3-(4-Methylphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12926082.png)
